![molecular formula C20H32O B14038754 (7R,8R,9S,10S,13S,14S,17S)-7,10,13-Trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14038754.png)
(7R,8R,9S,10S,13S,14S,17S)-7,10,13-Trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7a-Methyl-androst-2-ene-17b-ol is a synthetic anabolic-androgenic steroid (AAS) that has been used in various prohormone supplements. It is known for its ability to promote muscle growth and enhance physical performance. This compound is a derivative of testosterone, modified to improve its anabolic properties while minimizing androgenic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Methyl-androst-2-ene-17b-ol typically involves multiple steps, starting from commercially available steroids. The key steps include methylation and reduction reactions. The methylation at the 7a position is crucial for enhancing the anabolic activity of the compound .
Industrial Production Methods
Industrial production of 7a-Methyl-androst-2-ene-17b-ol involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
7a-Methyl-androst-2-ene-17b-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: Halogenation or other substitution reactions can modify the steroid nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce 7a-Methyl-androst-2-ene-17-one, while reduction can regenerate 7a-Methyl-androst-2-ene-17b-ol .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study steroid chemistry and synthetic modifications.
Biology: Investigated for its effects on muscle growth and androgen receptor binding.
Medicine: Explored for potential therapeutic uses in conditions requiring anabolic support, such as muscle wasting diseases.
Industry: Utilized in the development of performance-enhancing supplements for athletes.
Mecanismo De Acción
The mechanism of action of 7a-Methyl-androst-2-ene-17b-ol involves binding to androgen receptors in muscle tissue. This binding activates the receptor, leading to increased protein synthesis and muscle growth. The addition of the 7a-methyl group enhances the compound’s affinity for the androgen receptor, making it more potent than its non-methylated counterparts .
Comparación Con Compuestos Similares
Similar Compounds
Methylstenbolone: Another potent anabolic steroid with similar anabolic properties but different structural modifications.
Desoxymethyltestosterone (Madol): A precursor to 7a-Methyl-androst-2-ene-17b-ol, known for its strong anabolic effects.
Hexadrone: A non-methylated prohormone with effective muscle-building properties.
Uniqueness
7a-Methyl-androst-2-ene-17b-ol is unique due to its specific structural modifications, particularly the 7a-methyl group, which enhances its anabolic activity while reducing androgenic side effects. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H32O |
|---|---|
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
(7R,8R,9S,10S,13S,14S,17S)-7,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H32O/c1-13-12-14-6-4-5-10-19(14,2)16-9-11-20(3)15(18(13)16)7-8-17(20)21/h4-5,13-18,21H,6-12H2,1-3H3/t13-,14?,15+,16+,17+,18+,19+,20+/m1/s1 |
Clave InChI |
ZQMCWQZAHRBPQS-LMAARTJTSA-N |
SMILES isomérico |
C[C@@H]1CC2CC=CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C |
SMILES canónico |
CC1CC2CC=CCC2(C3C1C4CCC(C4(CC3)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


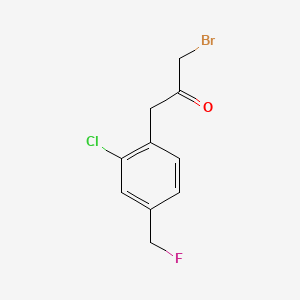


![1H-Pyrrolo[2,3-b]pyridine-2-acetic acid, 4-bromo-, 1,1-dimethylethyl este](/img/structure/B14038693.png)
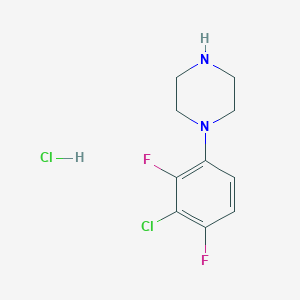
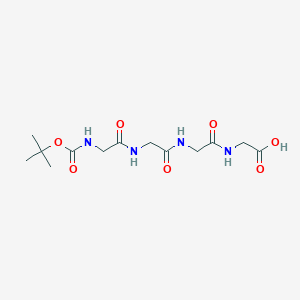
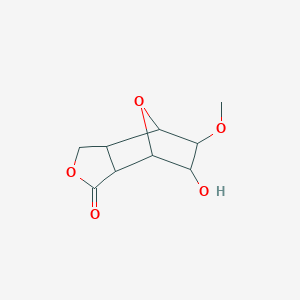
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline](/img/structure/B14038726.png)
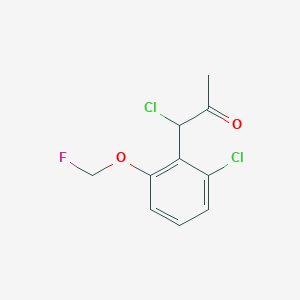
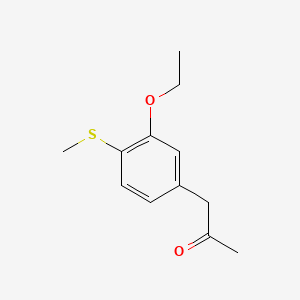
![1-Thia-7-azaspiro[4.4]nonane](/img/structure/B14038763.png)
![(S)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14038765.png)


